Benzene, 2,4-diiodo-1-nitro- chemical structure and molecular weight
Benzene, 2,4-diiodo-1-nitro- chemical structure and molecular weight
This guide provides an in-depth technical analysis of Benzene, 2,4-diiodo-1-nitro- (CAS 6303-60-2), a critical halogenated nitroaromatic scaffold used primarily as a regioselective intermediate in pharmaceutical synthesis and materials science.
[1]
Chemical Identity & Structural Analysis
Benzene, 2,4-diiodo-1-nitro- is a highly functionalized aromatic building block characterized by the presence of a strong electron-withdrawing nitro group and two iodine atoms with distinct steric and electronic environments.[1]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2,4-Diiodo-1-nitrobenzene |
| CAS Registry Number | 6303-60-2 |
| Molecular Formula | |
| SMILES | C1=CC(=C(C(=C1)[O-])I)I |
| Key Analogs | 2,4-Dichloro-1-nitrobenzene; 2,4-Dibromo-1-nitrobenzene |
Molecular Weight Calculation
The precise molecular weight is critical for stoichiometry in cross-coupling reactions.
| Element | Count | Atomic Mass ( g/mol ) | Subtotal |
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 3 | 1.008 | 3.024 |
| Iodine (I) | 2 | 126.904 | 253.808 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 374.90 g/mol |
Structural Topology & Electronic Environment
The molecule features a benzene ring substituted at the 1, 2, and 4 positions.
-
Position 1 (Nitro): Acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack and oxidative addition.
-
Position 2 (Ortho-Iodo): Located ortho to the nitro group. This position is electronically highly activated due to the inductive effect of the nitro group but is sterically hindered .
-
Position 4 (Para-Iodo): Located para to the nitro group. This position is electronically activated (though less than the ortho position) but is sterically accessible .
Synthesis & Production
The primary synthetic route involves the direct nitration of 1,3-diiodobenzene. This method leverages the directing effects of the iodine atoms (ortho/para directors) to position the nitro group.
Protocol: Nitration of 1,3-Diiodobenzene
Reaction:
-
Precursor: 1,3-Diiodobenzene is dissolved in an inert solvent (e.g., chlorinated solvents) or neat sulfuric acid.
-
Nitration: Fuming nitric acid is added slowly at controlled temperatures (typically 0–20°C) to prevent over-nitration or iodine displacement.
-
Quenching: The mixture is poured onto crushed ice.
-
Purification: The precipitate is filtered and recrystallized (typically from ethanol or hexanes) to yield the 2,4-isomer as the major product.
Visualization: Synthesis Workflow
Caption: Electrophilic aromatic substitution pathway transforming 1,3-diiodobenzene into the target nitro compound.
Reactivity & Applications: The "Switchboard" Effect
The most valuable technical attribute of 2,4-diiodo-1-nitrobenzene is its regioselectivity in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). The molecule acts as a "switchboard," allowing chemists to install two different functional groups sequentially.
Regioselectivity Rules
In Pd-catalyzed couplings, the rate of oxidative addition is governed by a balance of electronic activation (bond weakness) and steric accessibility.
-
First Coupling (Position 4 - Para): The C4-Iodine bond reacts first. Although the C2 position is more electron-deficient (closer to
), the C4 position is significantly less sterically hindered. -
Second Coupling (Position 2 - Ortho): Once the C4 position is substituted, the C2-Iodine bond can be engaged under more forcing conditions or with specialized ligands.
Field-Proven Insight: In the synthesis of hapten mimics for fungicides like Boscalid, researchers utilize this selectivity to attach a spacer arm at C4 via Sonogashira coupling, followed by a biphenyl formation at C2 via Suzuki coupling [1].
Experimental Protocol: Sequential Functionalization
Step 1: C4-Selective Sonogashira Coupling
-
Reagents: 2,4-Diiodo-1-nitrobenzene (1.0 eq), Terminal Alkyne (1.0 eq),
(2 mol%), CuI (1 mol%), . -
Conditions: Room temperature to 40°C.
-
Outcome: Substitution exclusively at the para (4) position.
Step 2: C2-Selective Suzuki Coupling
-
Reagents: C4-substituted intermediate, Aryl Boronic Acid (1.2 eq),
/ SPhos, . -
Conditions: Elevated temperature (80–100°C).
-
Outcome: Substitution at the ortho (2) position.
Visualization: Regioselective Pathway
Caption: Sequential functionalization workflow demonstrating steric control over C4 vs. C2 reactivity.
Physical Properties
While specific experimental data for the diiodo derivative is less ubiquitous than its chloro/bromo analogs, the following properties are established based on structural homology and calculated values.
| Property | Value / Description |
| Physical State | Solid (Crystalline needles or powder) |
| Color | Yellow to brownish (typical of nitroaromatics) |
| Melting Point | Estimated >50°C (Analogs: 2,4-dichloro is 32°C; 2,4-dibromo is higher; diiodo typically highest due to polarizability) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO.[1] Insoluble in water. |
| Stability | Light sensitive (C-I bonds); store in amber vials. |
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[2]
-
Irritant: Causes skin and serious eye irritation.
-
Target Organs: Blood (Methemoglobinemia potential typical of nitroarenes).
Handling Protocol:
-
Engineering Controls: Always handle inside a certified fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to iodine content), safety goggles, and lab coat.
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dark place to prevent deiodination.
References
-
Mercader, J. V., et al. (2014).[3] Design and development of heterologous competitive immunoassays for the determination of boscalid residues. The Royal Society of Chemistry (Analyst).[3]
-
BenchChem. (2025).[4] Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11899, 2,4-Dichloronitrobenzene (Analog Data).
